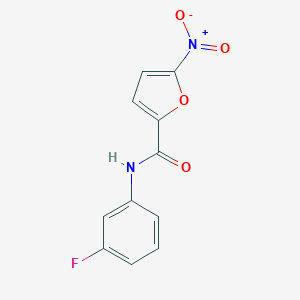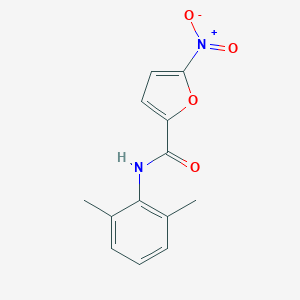![molecular formula C19H18FN3O2 B251980 N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamides and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves the selective antagonism of the CB1 receptor. This compound binds to the CB1 receptor with high affinity and blocks its activation by endogenous ligands such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of downstream signaling pathways that are involved in the regulation of appetite, energy balance, and reward. The blockade of CB1 receptor activity by N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to reduce food intake, body weight gain, and drug-seeking behavior in preclinical models.
Biochemical and Physiological Effects
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to selectively antagonize the CB1 receptor without affecting other receptors such as CB2, 5-HT2A, and D2. This compound has been shown to reduce food intake and body weight gain in preclinical models of obesity and metabolic disorders. It has also been shown to reduce drug-seeking behavior in preclinical models of drug addiction. Additionally, N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to exhibit favorable pharmacokinetic properties such as good oral bioavailability, long half-life, and low clearance.
Advantages and Limitations for Lab Experiments
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has several advantages and limitations for lab experiments. The advantages include its potent and selective antagonism of the CB1 receptor, favorable pharmacokinetic properties, and preclinical efficacy in models of obesity and drug addiction. The limitations include its limited solubility in aqueous solutions, potential off-target effects on other receptors, and lack of clinical data on its safety and efficacy in humans.
Future Directions
There are several future directions for the research on N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide. These include:
1. Further preclinical studies to elucidate the mechanism of action and optimize the pharmacokinetic properties of this compound.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of obesity and drug addiction.
3. Development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound.
4. Investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and cancer.
5. Exploration of the potential synergy of this compound with other pharmacological agents for the treatment of complex diseases.
Conclusion
In conclusion, N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide is a novel compound that has shown promising pharmacological properties as a selective CB1 receptor antagonist. It has been extensively studied for its potential therapeutic applications in the treatment of obesity and drug addiction. Further research is needed to optimize the pharmacokinetic properties of this compound, evaluate its safety and efficacy in humans, and explore its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves the reaction of 3-fluorobenzoic acid with 3-aminopropylindole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective antagonism of the cannabinoid receptor type 1 (CB1) in vitro and in vivo. The CB1 receptor is involved in various physiological processes such as appetite regulation, pain perception, and mood regulation. Therefore, the blockade of CB1 receptor activity has been proposed as a potential therapeutic strategy for the treatment of obesity, metabolic disorders, and drug addiction.
properties
Molecular Formula |
C19H18FN3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[3-[(3-fluorobenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c20-15-7-3-6-14(11-15)18(24)21-9-4-10-22-19(25)17-12-13-5-1-2-8-16(13)23-17/h1-3,5-8,11-12,23H,4,9-10H2,(H,21,24)(H,22,25) |
InChI Key |
QDQGOEOLFDEYIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide](/img/structure/B251897.png)

![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)

![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)

![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)